Taurochenodeoxycholate-3-sulfate
Overview
Description
Taurochenodeoxycholate-3-sulfate is a bile salt found in urine . It is a compound with the molecular formula C26H45NO9S2 . Its average mass is 579.767 Da and its monoisotopic mass is 579.253601 Da . As a medication, taurochenodeoxycholic acid, which is closely related, reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of Taurochenodeoxycholate-3-sulfate .Molecular Structure Analysis
The molecular structure of Taurochenodeoxycholate-3-sulfate consists of 26 carbon atoms, 45 hydrogen atoms, 1 nitrogen atom, 9 oxygen atoms, and 2 sulfur atoms . It has 7 of 10 defined stereocentres .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Taurochenodeoxycholate-3-sulfate .Physical And Chemical Properties Analysis
Taurochenodeoxycholate-3-sulfate has an average mass of 579.767 Da and a monoisotopic mass of 579.253601 Da . Unfortunately, there is limited information available on the other physical and chemical properties of Taurochenodeoxycholate-3-sulfate .Scientific Research Applications
Intestinal Transport of Bile Salt Sulfate Esters : Sulfation of taurochenodeoxycholate significantly decreases its uptake by the ileal bile salt transport system. The position and number of sulfate radicals affect the degree of transport inhibition, indicating an adaptive mechanism for fecal elimination of bile salts after biliary tract obstruction (De Witt & Lack, 1980).
Hepatic Transport in Cholestasis : Hepatic transport of sulfated bile acids, including taurochenodeoxycholate-3-sulfate, is less efficient and more easily impaired by cholestasis than that for nonsulfated bile acids (Cleland, Bartholomew, & Billing, 1984).
Identification of 3-Sulfate Isomer : In vitro enzymatic sulfation of glyco- and taurochenodeoxycholate predominantly produces the 3-monosulfate ester. The synthesis rate of the 7-sulfate ester is significantly lower (Kirkpatrick, Lack, & Killenberg, 1980).
Calcium Binding by Monosulfate Esters : Sulfate esterification of taurochenodeoxycholate affects calcium binding. The presence of phosphatidylcholine in solutions of monosulfate esters of taurochenodeoxycholate leads to the formation of a high-affinity calcium binding site (Stevens, Lack, & Killenberg, 1991).
Effects on Bile Flow and Biliary Lipids : Sulfation of taurochenodeoxycholate does not impair its bile secretory function. Despite a higher critical micellar concentration, monosulfate esters maintain equivalent biliary lipid excretion compared to the unsulfated bile salt (Stevens, Lack, Collins, Meyers, & Killenberg, 1989).
Sulfated Bile Acids in Hepatobiliary Diseases : Sulfated bile acids, including taurochenodeoxycholate-3-sulfate, are elevated in the urine of patients with hepatobiliary diseases, suggesting their role in disease pathology (Makino, Shinozaki, Nakagawa, & Mashimo, 1974).
Analysis in Cholestasis : Sulfated tauro- and glycodihydroxycholic acids, such as taurochenodeoxycholate-3-sulfate, are important in diagnosing biliary atresia in neonates (Shinka, Inoue, Ohse, & Kuhara, 2007).
Uptake by Rat Hepatocytes : Hepatic uptake of taurochenodeoxycholate-3-sulfate by rat hepatocytes is a saturable, energy-dependent process (Bartholomew & Billing, 1983).
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,7R,10S,13R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO9S2/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35)/t16-,17+,18-,19-,20?,21?,22-,24?,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVWZDCWCRWVFM-RZGYGYJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30985917 | |
Record name | 7-Hydroxy-N-(2-sulfoethyl)-3-(sulfooxy)cholan-24-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30985917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taurochenodeoxycholate-3-sulfate | |
CAS RN |
67030-59-5 | |
Record name | Taurochenodeoxycholate-3-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067030595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-N-(2-sulfoethyl)-3-(sulfooxy)cholan-24-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30985917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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